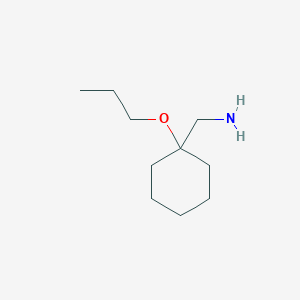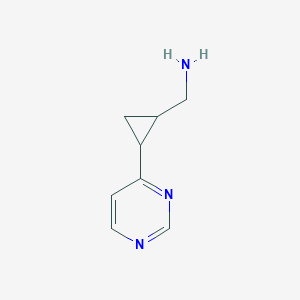![molecular formula C9H11NO B13533350 1-[(Pyridin-3-yl)methyl]cyclopropan-1-ol](/img/structure/B13533350.png)
1-[(Pyridin-3-yl)methyl]cyclopropan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(Pyridin-3-yl)methyl]cyclopropan-1-ol is an organic compound characterized by a cyclopropane ring attached to a pyridine ring via a methylene bridge, with a hydroxyl group on the cyclopropane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-[(Pyridin-3-yl)methyl]cyclopropan-1-ol can be synthesized through several methods. One common approach involves the reaction of pyridine-3-carbaldehyde with cyclopropylmagnesium bromide, followed by hydrolysis to yield the desired product. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature and reaction time to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[(Pyridin-3-yl)methyl]cyclopropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding cyclopropylmethanol derivative.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens, alkyl halides, or nucleophiles like amines and thiols.
Major Products Formed:
Oxidation: Formation of cyclopropyl ketone or aldehyde derivatives.
Reduction: Formation of cyclopropylmethanol.
Substitution: Formation of various substituted pyridine derivatives.
Applications De Recherche Scientifique
1-[(Pyridin-3-yl)methyl]cyclopropan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-[(Pyridin-3-yl)methyl]cyclopropan-1-ol involves its interaction with molecular targets, such as enzymes or receptors. The compound’s cyclopropane ring can confer rigidity and specific binding properties, while the pyridine ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of biological pathways, leading to various effects, such as inhibition of enzyme activity or alteration of cellular signaling.
Comparaison Avec Des Composés Similaires
- 1-[(Pyridin-2-yl)methyl]cyclopropan-1-ol
- 1-[(Pyridin-4-yl)methyl]cyclopropan-1-ol
- 1-(Pyridin-3-yl)cyclopropan-1-amine
Comparison: 1-[(Pyridin-3-yl)methyl]cyclopropan-1-ol is unique due to the position of the pyridine ring and the presence of the hydroxyl group on the cyclopropane ring. This structural arrangement can influence its reactivity and interaction with biological targets compared to its analogs. For instance, the position of the nitrogen atom in the pyridine ring can affect the compound’s electronic properties and binding affinity to enzymes or receptors.
Propriétés
Formule moléculaire |
C9H11NO |
|---|---|
Poids moléculaire |
149.19 g/mol |
Nom IUPAC |
1-(pyridin-3-ylmethyl)cyclopropan-1-ol |
InChI |
InChI=1S/C9H11NO/c11-9(3-4-9)6-8-2-1-5-10-7-8/h1-2,5,7,11H,3-4,6H2 |
Clé InChI |
DACVVOZMWGHNKT-UHFFFAOYSA-N |
SMILES canonique |
C1CC1(CC2=CN=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![4-(Imidazo[1,2-a]pyridin-2-yl)but-3-en-2-one](/img/structure/B13533351.png)
